molecular formula C14H16BrN3O2S2 B10879018 (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B10879018
M. Wt: 402.3 g/mol
InChI Key: OFFLFNALUULPFX-LUAWRHEFSA-N
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Description

5-[(5-BROMO-2-THIENYL)METHYLENE]-2-[4-(2-HYDROXYETHYL)PIPERAZINO]-1,3-THIAZOL-4-ONE is a complex organic compound that features a thiazole ring, a piperazine moiety, and a brominated thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-BROMO-2-THIENYL)METHYLENE]-2-[4-(2-HYDROXYETHYL)PIPERAZINO]-1,3-THIAZOL-4-ONE typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Bromination of the Thiophene Ring: Bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.

    Coupling Reactions: The final coupling of the brominated thiophene with the thiazole-piperazine intermediate can be performed using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperazine moieties.

    Reduction: Reduction reactions can target the carbonyl group in the thiazole ring.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(5-BROMO-2-THIENYL)METHYLENE]-2-[4-(2-HYDROXYETHYL)PIPERAZINO]-1,3-THIAZOL-4-ONE has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 5-[(5-BROMO-2-THIENYL)METHYLENE]-2-[4-(2-HYDROXYETHYL)PIPERAZINO]-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The brominated thiophene and thiazole rings may facilitate binding to hydrophobic pockets, while the piperazine moiety can enhance solubility and bioavailability. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-thiophenecarboxaldehyde: A simpler brominated thiophene derivative.

    2-Acetyl-5-bromothiophene: Another brominated thiophene with an acetyl group.

    5-Bromo-2,2’-bithiophene-5’-carboxaldehyde: A more complex brominated thiophene with a bithiophene structure.

Uniqueness

5-[(5-BROMO-2-THIENYL)METHYLENE]-2-[4-(2-HYDROXYETHYL)PIPERAZINO]-1,3-THIAZOL-4-ONE is unique due to its combination of a thiazole ring, a piperazine moiety, and a brominated thiophene group

Properties

Molecular Formula

C14H16BrN3O2S2

Molecular Weight

402.3 g/mol

IUPAC Name

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4-one

InChI

InChI=1S/C14H16BrN3O2S2/c15-12-2-1-10(21-12)9-11-13(20)16-14(22-11)18-5-3-17(4-6-18)7-8-19/h1-2,9,19H,3-8H2/b11-9-

InChI Key

OFFLFNALUULPFX-LUAWRHEFSA-N

Isomeric SMILES

C1CN(CCN1CCO)C2=NC(=O)/C(=C/C3=CC=C(S3)Br)/S2

Canonical SMILES

C1CN(CCN1CCO)C2=NC(=O)C(=CC3=CC=C(S3)Br)S2

Origin of Product

United States

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